4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with hydroxy, methoxy, and carboxamide groups, as well as an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the hydroxy, methoxy, and carboxamide groups. The imidazole moiety is then attached through a series of condensation and cyclization reactions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while substitution of the methoxy group can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the imidazole moiety, resulting in different biological activity.
8-methoxyquinoline: Does not have the hydroxy and carboxamide groups, affecting its chemical reactivity and applications.
N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide: Similar structure but without the methoxy group, leading to variations in its properties.
Uniqueness
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the quinoline and imidazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16N4O3 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-23-13-4-2-3-11-14(13)19-8-12(15(11)21)16(22)18-6-5-10-7-17-9-20-10/h2-4,7-9H,5-6H2,1H3,(H,17,20)(H,18,22)(H,19,21) |
InChI Key |
WKMCLBYJYPENCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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